molecular formula C4H11Cl2N5 B1519809 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 99839-36-8

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No. B1519809
CAS RN: 99839-36-8
M. Wt: 200.07 g/mol
InChI Key: WNKJGECUPKBBPV-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride” is a salt of a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecule likely contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has an ethylamine group attached, which could influence its reactivity and interactions .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions, such as nucleophilic substitutions and reductions. The presence of multiple nitrogen atoms makes them excellent ligands for metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, triazoles are stable compounds. They have a high melting point and are soluble in polar solvents .

Scientific Research Applications

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of diverse 1,2,4-triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities by reacting various ester ethoxycarbonylhydrazones with primary amines. Similarly, Karami et al. (2020) utilized 3-aminotriazole, aldehydes, and ketene N,S-acetal in a cyclocondensation reaction to synthesize novel triazolo[1,5-a]pyrimidine scaffolds, highlighting the compound's versatility in creating heterocyclic structures with potential biological applications (Bektaş et al., 2007; Karami et al., 2020).

Antimicrobial Activities

The synthesized 1,2,4-triazole derivatives have been evaluated for their antimicrobial properties, with some compounds exhibiting good to moderate activities against various microorganisms. This finding suggests the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Development of Triazole-Based Scaffolds

Triazole-based scaffolds are valuable in medicinal chemistry due to their structural similarity to the adenine base of DNA, making them suitable for creating bioactive compounds. The compound under discussion is instrumental in developing these scaffolds, which can lead to the discovery of new drugs with enhanced efficacy and specificity. The study by Ferrini et al. (2015) on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds highlights the compound's role in overcoming challenges in the synthesis of triazole amino acids, paving the way for the development of peptidomimetics and biologically active compounds (Ferrini et al., 2015).

Industrial Applications

Triazoles, including derivatives of the compound , find applications in agriculture, medicine, and high-energy materials. They serve as raw materials in the production of plant protection products, medicinal drugs with hepatoprotective, antioxidant, and anti-ischemic activities, and in the manufacturing of explosives and propellants. This versatility underlines the compound's significance beyond scientific research, impacting various industrial sectors (Nazarov et al., 2022).

properties

IUPAC Name

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.2ClH/c5-2-1-3-7-4(6)9-8-3;;/h1-2,5H2,(H3,6,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKJGECUPKBBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
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3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
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3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
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3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 5
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 6
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

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